VEGFR2 Selectivity Over PDGFRβ: 20-Fold Window Defines Anti-Angiogenic Specificity Compared to Multi-Targeted Alternatives
SU5416 demonstrates a defined 20-fold selectivity for VEGFR2 (Flk-1/KDR) over PDGFRβ in biochemical kinase assays. The compound inhibits VEGFR2 with an IC50 of 1.23 μM while requiring a 20 μM concentration to achieve equivalent inhibition of PDGFRβ [1]. This selectivity window distinguishes SU5416 from multi-targeted alternatives such as Pazopanib, which exhibits nearly equipotent inhibition of VEGFR2 (IC50 = 30 nM) and PDGFRβ (IC50 = 84 nM)—a selectivity ratio of only approximately 2.8-fold [2]. Furthermore, SU5416 displays no detectable activity against EGFR, InsR, and FGFR at concentrations up to 100 μM . This well-characterized selectivity fingerprint enables researchers to attribute observed phenotypic effects specifically to VEGFR2 pathway inhibition with reduced confounding from PDGFRβ-mediated stromal or pericyte effects.
| Evidence Dimension | VEGFR2 vs PDGFRβ selectivity ratio |
|---|---|
| Target Compound Data | VEGFR2 IC50 = 1.23 μM; PDGFRβ IC50 = 20 μM; Selectivity ratio = 20-fold |
| Comparator Or Baseline | Pazopanib: VEGFR2 IC50 = 30 nM; PDGFRβ IC50 = 84 nM; Selectivity ratio = 2.8-fold |
| Quantified Difference | SU5416 exhibits 7.1× greater relative selectivity for VEGFR2 over PDGFRβ compared to Pazopanib |
| Conditions | Biochemical kinase inhibition assays; recombinant enzyme systems |
Why This Matters
For experiments requiring specific interrogation of VEGFR2-mediated angiogenesis without concurrent PDGFRβ pathway inhibition (which affects pericyte recruitment and vascular maturation), SU5416 provides a cleaner pharmacological tool than multi-targeted inhibitors like Pazopanib.
- [1] Fong TA, Shawver LK, Sun L, et al. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Res. 1999;59(1):99-106. PMID: 9892193. View Source
- [2] Active Inhibitor. Pazopanib Product Datasheet. Multi-target inhibitor with VEGFR1/2/3 IC50 values of 10, 30, and 47 nM respectively; PDGFRβ IC50 = 84 nM. 2023. View Source
